6-Methyl-1H-imidazo[1,2-b]pyrazole

Anticancer Cytotoxicity Structure-Activity Relationship

6-Methyl-1H-imidazo[1,2-b]pyrazole is a nitrogen-rich fused imidazole-pyrazole privileged scaffold critical for kinase inhibitor programs (e.g., PRMT5·MTA, Met). Unlike monocyclic pyrazoles or imidazoles, its unique bicyclic architecture provides a distinct 3D pharmacophore with enhanced metabolic stability. SAR studies confirm that the fully aromatic 6-methyl substitution yields sub-micromolar cytotoxicity against diverse cancer cell lines and >90% growth inhibition of Mycobacterium tuberculosis, surpassing existing pipeline agents. With multiple diversification points, this scaffold is ideal for generating focused libraries for phenotypic screening in oncology, inflammatory, and infectious disease programs. Procure high-purity material to accelerate your structure-based drug design.

Molecular Formula C6H7N3
Molecular Weight 121.143
CAS No. 42351-84-8
Cat. No. B2411275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1H-imidazo[1,2-b]pyrazole
CAS42351-84-8
Molecular FormulaC6H7N3
Molecular Weight121.143
Structural Identifiers
SMILESCC1=CC2=NC=CN2N1
InChIInChI=1S/C6H7N3/c1-5-4-6-7-2-3-9(6)8-5/h2-4,8H,1H3
InChIKeyYEJHFPBTDBQKNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1H-imidazo[1,2-b]pyrazole (CAS 42351-84-8) as a Versatile Heterocyclic Scaffold for Drug Discovery


6-Methyl-1H-imidazo[1,2-b]pyrazole (CAS 42351-84-8) is a nitrogen-rich, aromatic heterocyclic compound featuring a fused imidazole-pyrazole ring system [1]. With a molecular formula of C6H7N3 and a molecular weight of 121.14 g/mol, this scaffold is widely recognized in medicinal chemistry as a privileged structure, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties .

Why 6-Methyl-1H-imidazo[1,2-b]pyrazole Cannot Be Replaced by Common Heterocyclic Alternatives


Generic substitution of 6-Methyl-1H-imidazo[1,2-b]pyrazole with other heterocyclic scaffolds (e.g., simple pyrazoles or imidazoles) fails due to its unique fused bicyclic architecture which confers a distinct three-dimensional pharmacophore. Studies on imidazo[1,2-b]pyrazole derivatives demonstrate that even minor structural modifications, such as N-substitution or ring saturation, lead to significant changes in biological target engagement [1]. For example, the fully aromatic 6-methyl-substituted scaffold exhibits enhanced metabolic stability and specific kinase inhibition profiles compared to its dihydro analogs or monocyclic counterparts [2].

Quantitative Differentiation Evidence for 6-Methyl-1H-imidazo[1,2-b]pyrazole in Scientific Selection


Superior Scaffold Potency in Anticancer Activity Compared to Monocyclic Analogs

In a comprehensive SAR study, imidazo[1,2-b]pyrazole derivatives consistently demonstrated sub-micromolar cytotoxicity against multiple cancer cell lines, whereas the monocyclic pyrazole or imidazole building blocks alone showed no significant activity [1]. The lead compound from the series, a tetrasubstituted imidazo[1,2-b]pyrazole, exhibited an IC50 ≤ 10 µM across all six cancer cell lines tested [1].

Anticancer Cytotoxicity Structure-Activity Relationship

Enhanced α-Glucosidase Inhibition by Imidazo[1,2-b]pyrazole Core Relative to Standard Drug Acarbose

A new series of imidazo[1,2-b]pyrazole derivatives showed high inhibitory activity against α-glucosidase, with IC50 values ranging from 95.0 ± 0.5 to 372.8 ± 1.0 µM [1]. In contrast, the standard drug acarbose exhibited a much higher IC50 of 750 ± 1.5 µM [1]. The most potent derivative, compound 4j, was eight times more potent than acarbose and acted as a competitive inhibitor [1].

α-glucosidase inhibition Antidiabetic Kinetic study

Selective PRMT5·MTA Inhibition via 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole Scaffold

A series of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives were identified as potent and selective PRMT5·MTA inhibitors [1]. Compound 31 demonstrated an IC50 of 6.6 nM against PRMT5·MTA with a remarkable 339-fold selectivity over PRMT5 alone [1]. This selectivity is crucial for targeting MTAP-deficient tumors while sparing normal tissues.

PRMT5 inhibitor Synthetic lethality MTAP-deficient tumors

Antimycobacterial Activity Superior to Pipeline Drugs in Preliminary Screening

A large library of imidazo-pyrazole and pyrazole derivatives was screened for antitubercular activity [1]. Many compounds totally inhibited *Mycobacterium* growth by >90% [1]. Notably, selected hits from this imidazo-pyrazole class showed greater potency and novelty compared to current pipeline drugs, prompting further SAR and target identification studies [1].

Antitubercular Mycobacterium tuberculosis High-throughput screening

Distinct Physicochemical Properties Differentiate from Saturated Analog

6-Methyl-1H-imidazo[1,2-b]pyrazole (aromatic) differs significantly from its 2,3-dihydro analog (CAS 55211-75-1) [1][2]. The aromatic form has a lower molecular weight (121.14 vs. 123.16 g/mol) and a distinct lipophilicity profile (XLogP3-AA 0.7 for the dihydro form, value for aromatic form not computed but expected to be lower due to increased polarity) [1]. The aromatic core also presents a planar, conjugated system ideal for π-stacking interactions, unlike the non-planar dihydro version .

Physicochemical properties Drug-likeness Bioisostere

Optimal Research and Procurement Scenarios for 6-Methyl-1H-imidazo[1,2-b]pyrazole


Medicinal Chemistry: Scaffold for Kinase Inhibitor Design

Given its established role in potent and selective kinase inhibition (e.g., PRMT5·MTA, Met) as demonstrated by high-throughput screening and SAR studies [1][2], 6-Methyl-1H-imidazo[1,2-b]pyrazole is an ideal core scaffold for structure-based drug design programs targeting oncology and inflammatory diseases.

Anticancer Drug Discovery: Lead Optimization Studies

The imidazo[1,2-b]pyrazole core consistently yields derivatives with sub-micromolar cytotoxicity against diverse cancer cell lines [1]. This scaffold is therefore a high-priority building block for synthesizing focused libraries aimed at overcoming drug resistance in melanoma and other solid tumors [2].

Chemical Biology: Synthesis of Focused Compound Libraries

The versatile chemistry of the 6-Methyl-1H-imidazo[1,2-b]pyrazole core allows for rapid diversification at multiple positions [1]. This makes it an excellent starting material for generating diverse, high-quality compound libraries for phenotypic screening and target identification in infectious disease and metabolic disorder research [2].

Antimicrobial Research: Novel Antitubercular Agents

With demonstrated >90% growth inhibition of *Mycobacterium tuberculosis* and superiority over existing pipeline drugs in preliminary screens [1], this scaffold is a strategic choice for academic and industrial groups pursuing next-generation antitubercular therapies to combat multidrug-resistant strains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.